molecular formula C16H16F3N3O3S B12958587 2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid

2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid

Cat. No.: B12958587
M. Wt: 387.4 g/mol
InChI Key: DQVCRPYLKPKKST-UHFFFAOYSA-N
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Description

2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid is a complex organic compound that combines a benzothiophene moiety with an imidazo[1,5-a]pyrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the benzothiophene ring, followed by the construction of the imidazo[1,5-a]pyrazine core through cyclization reactions involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. For example, it might inhibit a key enzyme involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one is unique due to its specific combination of benzothiophene and imidazo[1,5-a]pyrazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16F3N3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H15N3OS.C2HF3O2/c18-14-16-5-4-15-8-12(16)9-17(14)11-1-2-13-10(7-11)3-6-19-13;3-2(4,5)1(6)7/h1-3,6-7,12,15H,4-5,8-9H2;(H,6,7)

InChI Key

DQVCRPYLKPKKST-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)CN(C2=O)C3=CC4=C(C=C3)SC=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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